molecular formula C14H21NO B14258168 (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol CAS No. 493040-21-4

(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol

Cat. No.: B14258168
CAS No.: 493040-21-4
M. Wt: 219.32 g/mol
InChI Key: AKDQMVWZFVYJFS-MBNYWOFBSA-N
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Description

(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol is a chiral piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are crucial in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol involves several steps, including hydrogenation, cyclization, and functional group transformations. One common method involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehyde .

Industrial Production Methods

Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve simplified processes and the use of cost-effective reagents .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium and rhodium for hydrogenation, and various oxidizing and reducing agents for functional group transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines .

Scientific Research Applications

(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of various chemical products

Mechanism of Action

The mechanism of action of (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Properties

CAS No.

493040-21-4

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol

InChI

InChI=1S/C14H21NO/c1-11-8-9-15(10-14(11)16)12(2)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3/t11-,12+,14-/m1/s1

InChI Key

AKDQMVWZFVYJFS-MBNYWOFBSA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1O)[C@@H](C)C2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1O)C(C)C2=CC=CC=C2

Origin of Product

United States

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